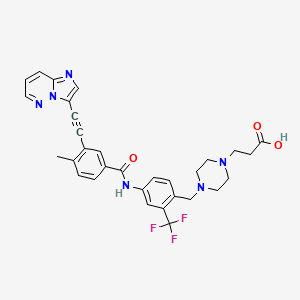![molecular formula C23H30F3N3O4S2 B12433589 (2r)-1,1,1-Trifluoro-2-{4-[(2s)-2-{[(3s)-3-Methylmorpholin-4-Yl]methyl}-4-(Thiophen-2-Ylsulfonyl)piperazin-1-Yl]phenyl}propan-2-Ol](/img/structure/B12433589.png)
(2r)-1,1,1-Trifluoro-2-{4-[(2s)-2-{[(3s)-3-Methylmorpholin-4-Yl]methyl}-4-(Thiophen-2-Ylsulfonyl)piperazin-1-Yl]phenyl}propan-2-Ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AMG-1694 is a potent disruptor of the glucokinase–glucokinase regulatory protein complex. This compound promotes the dissociation of this complex, thereby indirectly enhancing glucokinase enzymatic activity. It has shown significant potential in normalizing blood glucose levels in various rodent models of diabetes and specifically lowers blood glucose in diabetic animals without affecting normoglycemic ones .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of AMG-1694 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of advanced organic synthesis techniques and stringent reaction conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of AMG-1694 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This would include the use of high-performance liquid chromatography for purification and stringent quality control measures to ensure consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions: AMG-1694 primarily undergoes interactions that disrupt the glucokinase–glucokinase regulatory protein complex. This involves non-covalent interactions that promote the dissociation of the complex, thereby enhancing glucokinase activity .
Common Reagents and Conditions: The reactions involving AMG-1694 typically require specific reagents that facilitate the disruption of the glucokinase–glucokinase regulatory protein complex. These reagents and conditions are optimized to ensure maximum efficacy and stability of the compound .
Major Products Formed: The primary product formed from the reactions involving AMG-1694 is the dissociated glucokinase, which is then free to catalyze the conversion of glucose to glucose-6-phosphate, thereby regulating blood glucose levels .
Aplicaciones Científicas De Investigación
AMG-1694 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the regulation of glucokinase activity. In biology and medicine, it is used to investigate the mechanisms of glucose homeostasis and the potential therapeutic effects of glucokinase activation in diabetes . In industry, AMG-1694 is used in the development of new therapeutic agents for the treatment of diabetes and other metabolic disorders .
Mecanismo De Acción
AMG-1694 exerts its effects by promoting the dissociation of the glucokinase–glucokinase regulatory protein complex. This dissociation enhances the activity of glucokinase, which catalyzes the conversion of glucose to glucose-6-phosphate. This process is crucial for the regulation of blood glucose levels. The molecular targets involved in this mechanism include glucokinase and the glucokinase regulatory protein .
Comparación Con Compuestos Similares
AMG-1694 is unique in its ability to specifically disrupt the glucokinase–glucokinase regulatory protein complex without affecting other metabolic pathways. Similar compounds include AMG-3969, which also disrupts the glucokinase–glucokinase regulatory protein complex but has different pharmacokinetic properties . Other similar compounds include glucokinase activators, which directly activate glucokinase but may have a higher risk of causing hypoglycemia .
Propiedades
Fórmula molecular |
C23H30F3N3O4S2 |
|---|---|
Peso molecular |
533.6 g/mol |
Nombre IUPAC |
(2R)-1,1,1-trifluoro-2-[4-[(2S)-2-[[(3S)-3-methylmorpholin-4-yl]methyl]-4-thiophen-2-ylsulfonylpiperazin-1-yl]phenyl]propan-2-ol |
InChI |
InChI=1S/C23H30F3N3O4S2/c1-17-16-33-12-11-27(17)14-20-15-28(35(31,32)21-4-3-13-34-21)9-10-29(20)19-7-5-18(6-8-19)22(2,30)23(24,25)26/h3-8,13,17,20,30H,9-12,14-16H2,1-2H3/t17-,20-,22+/m0/s1 |
Clave InChI |
OJTJLEFGCNYTBQ-RBDMOPTHSA-N |
SMILES isomérico |
C[C@H]1COCCN1C[C@H]2CN(CCN2C3=CC=C(C=C3)[C@](C)(C(F)(F)F)O)S(=O)(=O)C4=CC=CS4 |
SMILES canónico |
CC1COCCN1CC2CN(CCN2C3=CC=C(C=C3)C(C)(C(F)(F)F)O)S(=O)(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


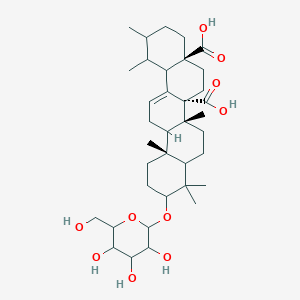

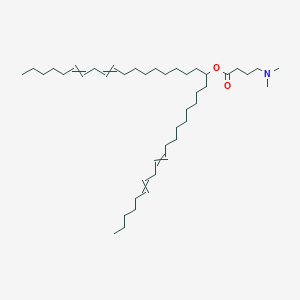
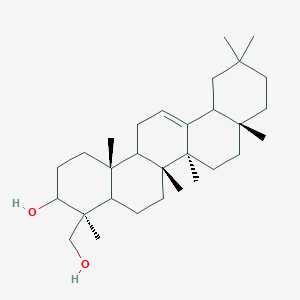
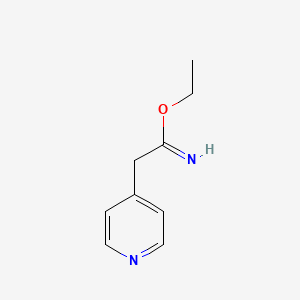


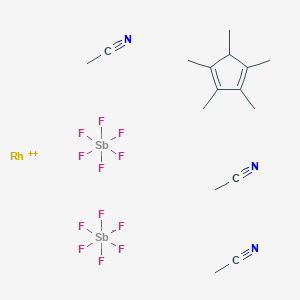
![2,8,11-Trioxadispiro[3.2.47.24]tridecane](/img/structure/B12433562.png)
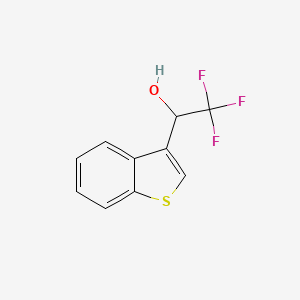
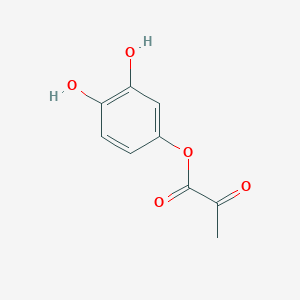
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12433581.png)
